molecular formula C10H12N4S B4903392 5,7-Dimethyl-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine

5,7-Dimethyl-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B4903392
M. Wt: 220.30 g/mol
InChI Key: BUXFDJLBFPNYTD-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a prop-2-en-1-ylsulfanyl group attached. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine with prop-2-en-1-ylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfanyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-ylsulfanyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Dimethyl-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5,7-dimethyl-3-prop-2-enylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-4-5-15-10-13-12-9-11-7(2)6-8(3)14(9)10/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXFDJLBFPNYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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